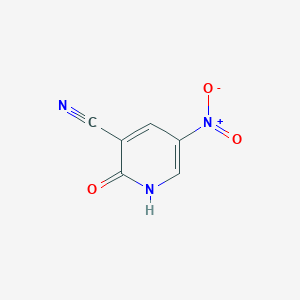

2-Hydroxy-5-nitronicotinonitrile

描述

Contextualization within Nitropyridine and Nicotinonitrile Chemistry

2-Hydroxy-5-nitronicotinonitrile, with the chemical formula C₆H₃N₃O₃, is a derivative of both nicotinonitrile (pyridine-3-carbonitrile) and nitropyridine. The presence of the electron-donating hydroxyl group at the 2-position and the electron-withdrawing nitro and cyano groups at the 5- and 3-positions, respectively, creates a unique electronic environment within the pyridine (B92270) ring. This arrangement significantly influences the compound's reactivity, making it a subject of interest for chemists exploring the synthesis of substituted pyridine systems. The interplay of these functional groups allows for selective chemical transformations, positioning it as a valuable intermediate in heterocyclic chemistry.

Historical Perspective on its Synthesis and Initial Characterization

The first synthesis of this compound was accomplished in the latter half of the 20th century. The primary method involved the nitration of 2-hydroxynicotinonitrile (B16790). This reaction is typically carried out using a mixture of nitric and sulfuric acids under carefully controlled temperature conditions to achieve regioselective nitration at the 5-position of the pyridine ring. Early characterization of the compound would have relied on classical analytical techniques of the time, including elemental analysis and spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

A significant advancement in its synthesis was reported in 2021 with the development of a one-pot method. This process utilizes 2-aminopyridine (B139424), concentrated sulfuric acid, and nitric acid, offering improved yields and a reduction in chemical waste, reflecting a move towards more environmentally conscious synthetic methodologies. google.com

Current Research Landscape and Emerging Academic Interest

Current research interest in this compound is multifaceted, with a strong focus on its application in medicinal chemistry and materials science. The compound's potential biological activities, particularly in the realm of enzyme inhibition, have garnered considerable attention. For instance, it is being investigated as a lead compound in the development of new therapeutic agents. chemimpex.com The ability of its functional groups to form hydrogen bonds and electrostatic interactions with biological macromolecules makes it a candidate for targeting specific enzymes and receptors.

Recent studies have also explored its use in the synthesis of novel heterocyclic systems with potential applications in various fields. The development of more efficient and greener synthetic methods, such as microwave-assisted nitration, is also an active area of research, aiming to reduce reaction times and improve the environmental profile of its production.

Significance of the Compound as a Chemical Entity for Research

The significance of this compound as a research chemical lies in its versatility as a synthetic intermediate. Its multifunctional nature allows it to serve as a starting material for the creation of more complex molecules with desirable biological or material properties.

Notably, it is a key precursor in the synthesis of certain pharmaceuticals and agrochemicals. For example, it is an intermediate in the production of precursors for the antimalarial drug pyronaridine (B1678541) and the fungicide cyprodinil (B131803). The electron-deficient nature of the pyridine ring, enhanced by the nitro and cyano groups, makes it susceptible to nucleophilic attack, while the directing effects of the substituents also allow for controlled electrophilic substitution reactions. This reactivity profile makes it a valuable tool for synthetic chemists seeking to construct diverse molecular architectures.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃N₃O₃ | |

| Molecular Weight | 165.11 g/mol | |

| Melting Point | 265–266 °C (in water) | |

| Boiling Point (predicted) | 309.6 ± 42.0 °C | |

| Density (predicted) | 1.54 ± 0.1 g/cm³ | |

| pKa (predicted) | 4.97 ± 0.10 | |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

Spectroscopic Data of this compound

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.65 ppm (H-6) | |

| HPLC (C18 column) | Retention time: 6.2 min |

Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)3-8-6(4)10/h1,3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQZJYLEGMYYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337305 | |

| Record name | 2-Hydroxy-5-nitronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31309-38-3 | |

| Record name | 2-Hydroxy-5-nitronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-nitropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxy 5 Nitronicotinonitrile

Established Synthetic Routes and Reaction Optimizations

The primary and most established method for the synthesis of 2-Hydroxy-5-nitronicotinonitrile involves the direct nitration of 2-Hydroxynicotinonitrile (B16790). This electrophilic aromatic substitution reaction requires careful control of conditions to achieve the desired regioselectivity and minimize the formation of byproducts.

Regioselective Nitration of 2-Hydroxynicotinonitrile

The introduction of a nitro group (-NO2) onto the pyridine (B92270) ring of 2-Hydroxynicotinonitrile is achieved through the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl group at the 2-position and the nitrile group at the 3-position direct the incoming nitro group to the 5-position.

Precise temperature control is paramount to prevent over-nitration and decomposition of the starting material and product. The reaction is typically conducted at a reduced temperature, often between 0 and 5°C. Maintaining this low temperature range is crucial for controlling the exothermic nature of the nitration reaction and ensuring the selective formation of the 5-nitro isomer.

The acidic environment plays a dual role: it protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+) and acts as a catalyst. A common practice involves using a 1:1 molar ratio of 2-hydroxynicotinonitrile to nitric acid, with sulfuric acid serving as the catalyst. The concentration and ratio of the acids are critical parameters that are optimized to maximize the reaction rate and yield while minimizing side reactions.

Table 1: Optimized Reagent Ratios for Nitration

| Reagent | Molar Ratio | Role |

| 2-Hydroxynicotinonitrile | 1 | Substrate |

| Nitric Acid | 1 | Nitrating Agent |

| Sulfuric Acid | Catalyst | Catalyst |

While the reaction is often carried out using the acid mixture as the solvent, the choice of an appropriate solvent system can influence reaction efficiency. In some cases, polar aprotic solvents may be employed to enhance the solubility of the reactants and facilitate a more homogeneous reaction mixture.

Post-Synthesis Purification and Yield Enhancement Strategies

Following the nitration reaction, the crude product is typically isolated by quenching the reaction mixture in ice water, which causes the this compound to precipitate out of the solution. However, this initial precipitate often contains impurities that necessitate further purification to achieve the desired quality for subsequent applications.

Recrystallization is a fundamental technique for purifying the crude this compound. This process involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of isopropanol (B130326) and water, sometimes with the addition of activated carbon to remove colored impurities, has been shown to be effective, yielding a product with a purity of ≥99.5%.

Table 2: Recrystallization Parameters

| Solvent System | Treatment | Resultant Purity |

| Isopropanol/Water | Activated Carbon | ≥99.5% |

Analytical Validation of Purity utilizing Spectroscopic and Chromatographic Methods

The confirmation of the chemical structure and the quantification of purity for this compound are critically dependent on a combination of spectroscopic and chromatographic techniques. Post-synthesis, these methods provide definitive validation of the target compound's identity and purity levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural confirmation. Specifically, ¹H and ¹³C NMR analyses are employed to verify the substitution pattern on the pyridine ring. A key diagnostic signal in ¹H NMR is the chemical shift for the proton at the 6-position (H-6), which appears at approximately δ 8.65 ppm when dissolved in DMSO-d₆, confirming the regioselective nitration at the 5-position.

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of this compound. Reversed-phase chromatography is typically utilized, with a C18 column being a common choice. nih.gov Isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often containing 0.1% formic acid to improve peak shape and ensure compatibility with mass spectrometry, is effective for separation. nih.gov Using a C18 column, a characteristic retention time of around 6.2 minutes is observed for the compound. UV detection is suitable for quantification, given the chromophoric nature of the molecule. nih.gov

Table 1: Analytical Parameters for Validation of this compound

| Parameter | Method | Typical Value/Condition | Purpose |

|---|---|---|---|

| Chemical Shift (H-6) | ¹H NMR | δ 8.65 ppm (in DMSO-d₆) | Structural Confirmation |

| Stationary Phase | HPLC | C18 Column | Purity Quantification |

| Mobile Phase | HPLC | Acetonitrile/Water | Elution of Compound nih.gov |

| Retention Time | HPLC | ~6.2 minutes | Compound Identification |

Exploration of Novel and Environmentally Conscious Synthetic Pathways

Recent research has been directed towards developing greener and more efficient synthetic routes that minimize waste and reduce reaction times compared to traditional methods, which often rely on harsh mixed-acid systems.

Microwave-Assisted Nitration Techniques

Microwave-assisted synthesis has emerged as a powerful and environmentally friendly alternative for the nitration of aromatic compounds. orientjchem.org This technique is noted for its ability to dramatically accelerate reaction rates, reducing synthesis times from hours to mere minutes. orientjchem.org For instance, microwave-assisted nitration can be completed in as little as 30 minutes at 80°C. The rapid, uniform heating provided by microwave irradiation often leads to higher yields and cleaner reactions. orientjchem.orgmdpi.com In related nitrations of phenolic compounds, microwave-assisted methods have demonstrated the ability to achieve high yields (e.g., 89%) in just one minute, while limiting the use of corrosive reagents like sulfuric acid. orientjchem.org

Table 2: Comparison of Conventional and Microwave-Assisted Nitration

| Feature | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 2–4 hours | ~30 minutes |

| Energy Input | Conductive Heating | Microwave Irradiation orientjchem.org |

| Reagent Use | Often requires excess corrosive acids | Can limit the use of corrosive acids orientjchem.org |

| Efficiency | Lower | Rate-enhanced, often higher yields orientjchem.org |

Application of Solid Acid Catalysts in Synthesis

To improve the environmental profile of the synthesis, solid acid catalysts are being explored as recyclable and less corrosive alternatives to conventional liquid acids like sulfuric acid. Materials such as zeolites or sulfonated resins can function as heterogeneous catalysts, simplifying product purification and enabling catalyst recovery and reuse.

The development of novel solid acid catalysts, for example, by impregnating phosphotungstic acid (TPA) onto a ZSM-5 molecular sieve carrier, has shown significant promise in other acid-catalyzed reactions. nih.gov Such catalysts offer good dispersion of active sites, high catalytic activity, and excellent stability, allowing them to be used for multiple reaction cycles with minimal loss of efficacy. nih.gov The use of solid acids aligns with the principles of green chemistry by reducing corrosive waste streams and facilitating more sustainable industrial processes. nih.govgoogle.com

Table 3: Comparison of Liquid vs. Solid Acid Catalysts

| Feature | Liquid Acid (e.g., H₂SO₄) | Solid Acid (e.g., Zeolites) |

|---|---|---|

| Phase | Homogeneous | Heterogeneous |

| Separation | Requires quenching and neutralization | Simple filtration nih.gov |

| Recyclability | Difficult, generates waste | High potential for reuse nih.gov |

| Corrosivity | High | Low |

| Environmental Impact | Significant wastewater generation | Reduced waste google.com |

Analysis and Management of Byproduct Formation

A crucial aspect of optimizing the synthesis of this compound is the identification and control of undesired byproducts, which can affect the yield and purity of the final product.

Identification of Undesired Isomers and Hydrolyzed Products

The primary synthetic route involving the nitration of 2-hydroxynicotinonitrile can lead to the formation of specific, well-characterized byproducts.

3-Nitro Isomer : Due to incomplete regioselectivity during the nitration step, the 3-nitro isomer is a common impurity, typically forming in quantities of 5–8%. The formation is influenced by the directing effects of the existing hydroxyl and cyano groups on the pyridine ring.

Hydrolyzed Products : The cyano group (nitrile) is susceptible to hydrolysis under the strong acidic conditions of nitration, particularly if moisture is present. This leads to the formation of 2-Hydroxy-5-nitropyridine (B147068) as a byproduct. In some cases, further hydrolysis to 2-Hydroxy-5-nitronicotinic acid could also occur. nih.gov

Table 4: Common Byproducts in the Synthesis of this compound

| Byproduct | Formation Cause | Chemical Structure |

|---|---|---|

| 3-Nitro Isomer | Poor regioselectivity in nitration | C₆H₃N₃O₃ |

| 2-Hydroxy-5-nitropyridine | Hydrolysis of the cyano group | C₅H₄N₂O₃ |

Strategies for Byproduct Minimization and Separation

Effective management strategies are essential to maximize the yield and purity of the desired product. These strategies involve both controlling the reaction conditions and implementing efficient purification techniques.

To minimize the formation of the 3-nitro isomer, careful optimization of the reaction conditions, particularly the acid strength and temperature, is necessary to enhance the regioselectivity of the nitration reaction. Controlling the temperature at 0–5°C helps prevent over-nitration.

The formation of hydrolyzed products is primarily managed by maintaining strictly anhydrous conditions throughout the synthesis and workup procedures. This involves using dry solvents and reagents to prevent the hydrolysis of the nitrile functional group.

For the separation of byproducts from the final product, post-synthesis purification via recrystallization is a standard and effective method. A solvent system such as an isopropanol/water mixture can be used to achieve high purity (≥99.5%). Additionally, adjusting the pH of the solution can be a viable strategy to separate isomers, as their solubility can differ significantly at various acid concentrations. google.com

Table 5: Strategies for Byproduct Management

| Byproduct | Minimization Strategy | Separation Strategy |

|---|---|---|

| 3-Nitro Isomer | Optimize acid strength; control temperature (0–5°C) | Recrystallization; pH adjustment google.com |

| Hydrolyzed Products | Maintain strict anhydrous (moisture-free) conditions | Recrystallization |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxynicotinonitrile |

| 2-Hydroxy-5-nitropyridine |

| 2-Hydroxy-5-nitronicotinic acid |

| 2-amino-5-nitropyridine |

| 2-chloro-5-nitropyridine |

| 2-chloro-3-nitropyridine |

| 3-nitropyridine |

| N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide |

| 2-hydroxy-5-nitroisophthalaldehyde |

| 5-nitroisophthalic acid |

| isophthalic acid |

| 2-hydroxy-5-nitrobenzaldehyde |

| 2-hydroxy-5-nonylacetophenone |

| 4-nonylphenol |

| nonylphenol ketimine |

| 5-hydroxymethylfurfural |

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide |

| 2-hydroxy-3,5-dinitrobenzaldehyde |

| Salicylaldehyde |

| 3-nitrosalicylaldehyde |

| 5-nitrosalicylaldehyde |

| 2-cyanoacetohydrazide |

| ethyl 2-(5-methoxy-2-nitrophenyl)-2-butenoate |

| N-methoxyindole |

| 2-nitro-2'-hydroxy-5'-methylazobenzene |

| 2-2'-hydroxy-5'-methylphenylbenzotriazole |

| Phenol |

| Acetonitrile |

| Sulfuric acid |

| Nitric acid |

| Formic acid |

| Phosphotungstic acid |

| Vanadium pentoxide |

| Sodium nitrite |

| Ammonia |

| Hydrochloric acid |

| Isopropanol |

| Water |

| Toluene |

Investigating the Chemical Reactivity of 2 Hydroxy 5 Nitronicotinonitrile

Comprehensive Analysis of Reaction Types

2-Hydroxy-5-nitronicotinonitrile is a versatile molecule capable of undergoing various chemical transformations due to its distinct functional groups: a hydroxyl (-OH) group, a nitro (-NO2) group, and a cyano (-CN) group attached to a pyridine (B92270) ring. The electron-withdrawing nature of the nitro and cyano groups, combined with the electron-donating character of the hydroxyl group, influences the molecule's reactivity in both electrophilic and nucleophilic substitution reactions. This section will explore the oxidation of the hydroxyl moiety and the reduction of the nitro group in detail.

Oxidation of the Hydroxyl Moiety

The hydroxyl group at the 2-position of the pyridine ring can be oxidized to a carbonyl group, a reaction of significant interest in synthetic chemistry.

The oxidation of the hydroxyl group in this compound to form a carbonyl group can be achieved using various oxidizing agents. The choice of reagent is critical and depends on the desired selectivity and reaction conditions. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). Other reagents that are generally effective for the oxidation of alcohols to aldehydes or ketones include Dess-Martin periodinane (DMP) and tetrapropylammonium (B79313) perruthenate (TPAP), known as the Ley-Griffith reagent. sigmaaldrich.com The Wacker oxidation is a method for oxidizing a terminal alkene to a ketone using a palladium catalyst. sigmaaldrich.com

The reaction conditions, such as temperature and solvent, play a crucial role in the efficiency and outcome of the oxidation. For instance, the Dess-Martin oxidation is favored for its mild reaction conditions. sigmaaldrich.com

Table 1: Reagents for the Oxidation of Hydroxyl Groups

| Reagent | Abbreviation | Typical Application |

| Potassium permanganate | KMnO4 | Strong oxidizing agent |

| Chromium trioxide | CrO3 | Strong oxidizing agent |

| Dess-Martin periodinane | DMP | Mild oxidation of alcohols to aldehydes/ketones sigmaaldrich.com |

| Tetrapropylammonium perruthenate | TPAP | Selective oxidation of alcohols sigmaaldrich.com |

The oxidation of the hydroxyl group of this compound leads to the formation of 2-Oxo-5-nitronicotinonitrile. This transformation converts the hydroxyl group into a ketone functional group at the 2-position of the pyridine ring. The systematic IUPAC name for this product is 5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile, which reflects the presence of the ketone tautomer.

Reduction of the Nitro Group

The nitro group (-NO2) at the 5-position of the pyridine ring is susceptible to reduction, a common transformation in organic synthesis that can lead to the formation of an amino group.

The reduction of the nitro group can be accomplished through several methods, including catalytic hydrogenation and the use of chemical reducing agents. masterorganicchemistry.com

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst. masterorganicchemistry.comcommonorganicchemistry.com Palladium on carbon (Pd/C) is a frequently used catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is another effective catalyst for this transformation and is particularly useful when the substrate contains halogens that might be removed by Pd/C. commonorganicchemistry.com

Chemical Reducing Agents: A variety of chemical reducing agents can also be employed. These include easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl2) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can be a useful alternative when hydrogenation or acidic conditions are not suitable and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com It is important to note that lithium aluminum hydride (LiAlH4) reduces aliphatic nitro compounds to amines but tends to produce azo products with aromatic nitro compounds. commonorganicchemistry.com

Table 2: Common Conditions for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Notes |

| H2 / Pd/C | Catalytic Hydrogenation | Effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H2 / Raney Nickel | Catalytic Hydrogenation | Useful for substrates with halogens. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Metal/Acid Reduction | Mild conditions. commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Metal/Acid Reduction | Mild conditions. commonorganicchemistry.com |

| SnCl2 | Chemical Reduction | Mild, tolerates other reducible groups. commonorganicchemistry.com |

| Na2S | Chemical Reduction | Useful when hydrogenation or acidic conditions are incompatible. commonorganicchemistry.com |

The reduction of the nitro group on this compound results in the formation of 2-Hydroxy-5-aminonicotinonitrile. This reaction converts the nitro group into a primary amine (-NH2) while leaving the hydroxyl and cyano groups intact, provided the appropriate reducing agent and conditions are selected. This transformation is a key step in the synthesis of various derivatives with potential applications in different fields of chemistry.

Nucleophilic Substitution Reactions

The pyridine ring in this compound is electron-deficient due to the presence of the strongly electron-withdrawing nitro and cyano groups. This electron deficiency activates the ring towards attack by nucleophiles. The primary sites for nucleophilic attack are the carbon atoms bearing the hydroxyl group and, under certain conditions, the nitro group.

Reactivity at Hydroxyl and Nitro Positions

The hydroxyl group at the 2-position of the pyridine ring exists in tautomeric equilibrium with its keto form, 2-pyridone. This tautomerism plays a crucial role in its reactivity. The pyridone form is generally the more stable tautomer in both solid and solution phases. The presence of the electron-withdrawing nitro group at the 5-position further influences this equilibrium and enhances the electrophilicity of the carbon at the 2-position, making the hydroxyl group (or the oxo group in the pyridone tautomer) a potential leaving group in nucleophilic substitution reactions.

While the hydroxyl group is the more common site for substitution, the nitro group can also be displaced by strong nucleophiles, although this typically requires more forcing reaction conditions. The sulfonate group, being an excellent leaving group, in the analogous compound 5-nitropyridine-2-sulfonic acid has been shown to be readily displaced by a variety of oxygen and nitrogen nucleophiles, providing a model for the potential reactivity at the 2-position of this compound. rsc.org

Derivatization via Alkylation and Acylation

Alkylation and acylation are key derivatization methods for modifying the structure and properties of this compound. These reactions primarily occur at the nitrogen or oxygen atom of the 2-pyridone tautomer.

Alkylation: The alkylation of 2-hydroxypyridine (B17775) derivatives can lead to either N-alkylation or O-alkylation products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. For 2-hydroxypyridines bearing an electron-withdrawing group at the 5-position, such as the nitro group in the target compound, N-alkylation is generally favored. This preference is attributed to the increased acidity of the N-H bond in the 2-pyridone tautomer and the hard-soft acid-base (HSAB) principle, where the "harder" nitrogen atom preferentially reacts with "harder" alkylating agents. O-alkylation can be promoted by using "softer" alkylating agents and under conditions that favor the enolate form. nih.gov

Acylation: Acylation reactions, typically carried out with acyl halides or anhydrides, can also occur at either the nitrogen or oxygen atom. The principles governing the regioselectivity of acylation are similar to those for alkylation. Kinetic and mechanistic studies on the acylation of related systems, such as the 2'-hydroxyl group of ribonucleotides, highlight the importance of factors like steric hindrance and the inductive effects of neighboring groups in determining the reaction rate and outcome. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the chemical transformations of this compound is essential for controlling its reactivity and designing synthetic pathways for new derivatives.

Mechanistic Studies of Substitution Reactions

Nucleophilic substitution reactions on the pyridine ring of this compound are expected to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism typically involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom (e.g., C-2), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and cyano groups play a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Departure of the leaving group: The leaving group (e.g., the hydroxyl or a derivatized group) is expelled, and the aromaticity of the pyridine ring is restored.

Kinetic Investigations of Transformation Pathways

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For the nucleophilic substitution reactions of this compound, kinetic investigations would involve monitoring the disappearance of the reactant and the formation of the product over time under various conditions (e.g., temperature, concentration of reactants, solvent polarity).

The rate of bimolecular nucleophilic substitution reactions, such as the SNAr mechanism, is typically dependent on the concentration of both the substrate and the nucleophile. libretexts.org The rate law for such a reaction can be expressed as:

Rate = k[Substrate][Nucleophile]

Computational and Theoretical Chemistry Studies on 2 Hydroxy 5 Nitronicotinonitrile

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic nature of 2-hydroxy-5-nitronicotinonitrile. These studies typically employ methods like Density Functional Theory (DFT) to provide a detailed molecular picture.

The molecular structure of this compound is of significant interest due to the potential for tautomerism. The compound can exist in equilibrium between the aromatic enol form (2-hydroxy) and the non-aromatic keto form (2-oxo-1,2-dihydro). Computational studies focus on calculating the optimized geometries for both tautomers to determine their relative energies and predict the predominant form.

Geometry optimization calculations determine the lowest energy arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. For this compound, a key feature is the potential for an intramolecular hydrogen bond in the enol form between the hydroxyl group at position 2 and the nitrogen of the cyano group at position 3, which would contribute to its stability. Conformational analysis would explore the planarity of the pyridine (B92270) ring and the orientation of the nitro and hydroxyl groups.

Table 1: Illustrative Optimized Geometrical Parameters for Tautomers of this compound Note: This table presents hypothetical data based on typical computational chemistry findings for similar structures.

| Parameter | 2-Hydroxy Tautomer (Enol) | 2-Oxo Tautomer (Keto) |

|---|---|---|

| C2-O Bond Length (Å) | 1.35 | 1.23 |

| O-H Bond Length (Å) | 0.97 | - |

| N1-H Bond Length (Å) | - | 1.01 |

| Dihedral Angle C4-C5-N(O₂)-O (°) | ~180 (planar) | ~180 (planar) |

The electronic character of this compound is defined by its substituent groups. The hydroxyl (-OH) group at position 2 is electron-donating, while the cyano (-CN) at position 3 and the nitro (-NO₂) group at position 5 are strong electron-withdrawing groups. This specific arrangement creates a unique electronic landscape across the molecule.

Computational methods, such as Natural Population Analysis (NPA), are used to calculate the partial atomic charges on each atom. researchgate.net This analysis reveals the distribution of electron density. The results typically show a significant negative charge on the oxygen and nitrogen atoms of the nitro group and the nitrogen of the cyano group. The carbon atom attached to the cyano group (C3) is rendered highly electron-deficient, making it an electrophilic site.

Table 2: Electronic Effects and Predicted Charge Distribution

| Atom/Group | Position | Electronic Effect | Predicted Atomic Charge (Illustrative) |

|---|---|---|---|

| -OH | 2 | Electron-donating | O: -0.7, H: +0.4 |

| -CN | 3 | Electron-withdrawing | C: +0.2, N: -0.5 |

| -NO₂ | 5 | Electron-withdrawing | N: +0.6, O: -0.4 |

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting how this compound will behave in chemical reactions. By modeling reaction mechanisms, chemists can identify reactive sites and understand the factors controlling reaction outcomes.

The electron-withdrawing nature of the cyano and nitro groups makes the pyridine ring susceptible to nucleophilic attack. Computational models can simulate the reactivity of this compound with various nucleophiles, such as amines or alkoxides. These models map the potential energy surface of the reaction, identifying transition states and calculating activation energy barriers. Such calculations can predict whether substitution is more likely to occur at the hydroxyl group or other positions on the ring, guiding synthetic efforts.

Mapping the molecular electrostatic potential (ESP) onto the electron density surface is a common computational technique to visualize reactive sites. For this compound, these maps would highlight regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites). The area around the C3 carbon, bonded to the electron-withdrawing cyano group, is identified as a primary electrophilic center, making it a prime target for nucleophilic attack. Conversely, the electron-rich oxygen atoms and the pyridine nitrogen are nucleophilic centers.

Table 3: Summary of Predicted Reactive Centers

| Site | Type | Reason | Predicted Reactivity |

|---|---|---|---|

| C3 Carbon | Electrophilic | Attached to electron-withdrawing -CN group | Susceptible to nucleophilic attack |

| C4/C6 Carbons | Electrophilic | Activated by -NO₂ group | Potential sites for electrophilic substitution |

| Oxygen (hydroxyl) | Nucleophilic | Lone pair electrons | Can be protonated or act as a nucleophile |

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to incorporate the effects of a solvent on molecular properties and reactivity. researchgate.net The model treats the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. researchgate.net

Spectroscopic Feature Prediction and Validation

Computational methods allow for the prediction of various spectroscopic features, which can then be validated against experimental data. This synergy between theory and experiment is crucial for the accurate characterization of molecular structures.

Theoretical Infrared (IR) and Raman Spectroscopy

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. elsevierpure.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These predicted spectra are then compared with experimentally recorded spectra for validation. The assignment of observed vibrational bands to specific normal modes of the molecule is greatly facilitated by these calculations, relying on the potential energy distribution (PED). elsevierpure.com

For this compound, the vibrational spectrum would be characterized by modes associated with its key functional groups. While specific experimental and detailed theoretical spectra for this exact compound are not widely published, data from the closely related compound 2-hydroxy-5-nitropyridine (B147068), studied using DFT (B3LYP/6-311++G(d,p)) calculations, provides a strong basis for understanding the expected vibrational modes. elsevierpure.com

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups (Based on typical ranges and data from related compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3400-3600 |

| N-H (keto tautomer) | Stretching | 3350-3500 |

| C≡N (cyano) | Stretching | 2220-2260 |

| C=O (keto tautomer) | Stretching | 1650-1690 |

| NO₂ (nitro) | Asymmetric Stretching | 1500-1570 |

| NO₂ (nitro) | Symmetric Stretching | 1335-1380 |

| Pyridine Ring | Ring Stretching | 1400-1600 |

This table presents expected ranges for the functional groups in this compound. Precise values require specific DFT calculations for the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.). The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for these predictions. elsevierpure.com Such calculations are instrumental in confirming the tautomeric form present in a specific environment, as the chemical shifts are highly sensitive to the electronic structure of the molecule. elsevierpure.com For instance, in studies of the related 2-hydroxy-5-nitropyridine, calculated ¹H and ¹³C NMR chemical shifts for the keto tautomer showed a better correlation with experimental data obtained in a dimethyl sulfoxide-d6 (DMSO-d6) solution. elsevierpure.com This highlights the importance of including solvent effects in the calculations, often through models like the Polarization Continuum Model (PCM). elsevierpure.com

Table 2: Example of Calculated vs. Experimental NMR Chemical Shifts for the Keto Tautomer of 2-Hydroxy-5-nitropyridine in DMSO

| Atom | Calculated ¹H (ppm) | Experimental ¹H (ppm) |

| H(3) | 6.71 | 6.55 |

| H(4) | 8.16 | 8.12 |

| H(6) | 8.41 | 8.93 |

| NH | 12.87 | 12.89 |

| Atom | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) |

| C(2) | 162.1 | 162.7 |

| C(3) | 109.8 | 108.6 |

| C(4) | 142.1 | 141.6 |

| C(5) | 136.9 | 137.9 |

| C(6) | 141.2 | 140.5 |

Source: Data adapted from a study on 2-hydroxy-5-nitropyridine, demonstrating the methodology applicable to this compound. elsevierpure.com

Advanced Computational Methodologies

Beyond spectroscopic prediction, a range of advanced computational methods are used to probe the fundamental electronic properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) Applications (e.g., B3LYP basis sets)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, a simpler function than the many-electron wavefunction. uni-paderborn.de

A widely used functional within the DFT framework is B3LYP, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, making it particularly versatile. uni-paderborn.denih.gov It is frequently paired with Pople-style basis sets like 6-31G or 6-311G, often augmented with polarization (d,p) and diffuse (++) functions to accurately describe the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. elsevierpure.comresearchgate.net

For this compound, DFT calculations using the B3LYP functional would be applied to:

Determine Tautomer Stability: By optimizing the geometry and calculating the total electronic energy of both the enol (2-hydroxy) and keto (2-oxo) forms, the thermodynamically more stable tautomer can be identified. Studies on the related 2-hydroxy-5-nitropyridine found the keto tautomer to be more stable by a small margin. elsevierpure.com

Geometry Optimization: Predicting bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Vibrational Frequency Analysis: As mentioned previously, to predict IR and Raman spectra. elsevierpure.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov The MEP surface is mapped onto the molecule's electron density, using a color scale to represent the electrostatic potential. researchgate.net This map is a powerful tool for predicting chemical reactivity. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. nih.govresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. nih.govresearchgate.net

Green/Yellow Regions: Represent areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would likely reveal significant negative potential (red) around the oxygen atoms of the nitro group, the oxygen of the hydroxyl/carbonyl group, and the nitrogen of the cyano group. Conversely, a region of high positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group (in the enol form) or the N-H group (in the keto form), indicating its susceptibility to deprotonation and its role as a hydrogen bond donor. These insights are critical for understanding how the molecule interacts with other molecules and biological targets. researchgate.net

Strategic Applications in Organic Synthesis Research

2-Hydroxy-5-nitronicotinonitrile as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block in organic synthesis is well-established. Its structure, which incorporates electron-donating (hydroxyl) and electron-withdrawing (nitro and cyano) groups on a pyridine (B92270) ring, imparts a high degree of reactivity and allows for a wide range of chemical transformations. This multifunctionality makes it a valuable starting material for the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Systems

This compound serves as a key precursor in the synthesis of various complex heterocyclic systems. The presence of the cyano and hydroxyl groups allows for cyclization reactions to form fused ring systems. For instance, it can be used to synthesize thieno[2,3-b]pyridines, which are of interest for their potential biological activities. The reactivity of the nitrile group and the adjacent hydroxyl group can be harnessed to build annulated heterocyclic structures.

A significant application of a related compound, 2-hydroxy-5-nitropyridine (B147068), is in the synthesis of 2-azastilbene derivatives which exhibit intramolecular charge transfer properties. google.com This highlights the potential of the core pyridine structure in creating electronically active molecules. The strategic placement of the nitro group further influences the electronic properties of the resulting heterocyclic systems.

Role in the Construction of Functionalized Pyridine Derivatives

The inherent structure of this compound makes it an excellent starting point for the synthesis of a variety of functionalized pyridine derivatives. The existing functional groups can be chemically modified to introduce new functionalities onto the pyridine ring. For example, the nitro group can be reduced to an amino group, which can then undergo a plethora of further reactions such as diazotization followed by substitution, or acylation to introduce amide functionalities.

The hydroxyl group can be alkylated or arylated to form ether linkages, or it can be converted to a leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. The cyano group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group, further expanding the diversity of accessible pyridine derivatives.

Design and Synthesis of Novel Derivatives and Analogues

The structural features of this compound provide a scaffold for the rational design and synthesis of novel derivatives and analogues with tailored properties.

Incorporation into Multifunctional Scaffolds

The pyridine core of this compound can be incorporated into larger, multifunctional scaffolds. By strategically reacting the different functional groups, it is possible to link this pyridine unit to other molecular fragments, creating hybrid molecules with potentially enhanced or novel properties. This approach is particularly relevant in drug discovery and materials science, where the combination of different pharmacophores or functional units can lead to synergistic effects.

Exploitation of Different Reactive Sites for Diversification

The presence of three distinct reactive sites—the hydroxyl, nitro, and cyano groups—on the pyridine ring allows for a high degree of diversification. Chemists can selectively target one or more of these sites to introduce a wide variety of substituents. This chemical versatility enables the creation of large libraries of related compounds for screening purposes in drug discovery or for tuning the electronic and physical properties of materials. For instance, the hydroxyl group can participate in nucleophilic substitution reactions, while the nitro group can be a handle for further functionalization after reduction.

Synthetic Routes to Medicinally Relevant Intermediates

This compound and its close analogues are valuable intermediates in the synthesis of medicinally relevant compounds. For example, the related compound 2-hydroxy-5-nitropyridine is a precursor to 2-chloro-5-nitropyridine, a crucial intermediate in the production of the antimalarial drug pyronaridine (B1678541) and the fungicide cyprodinil (B131803). google.com A one-pot synthesis method for 2-hydroxy-5-nitropyridine from 2-aminopyridine (B139424) has been developed, which improves efficiency and reduces waste. google.com

The structural motif present in this compound is found in various biologically active molecules. For example, N-hydroxy and N-alkoxyindoles, which can be synthesized from related nitrostyrene (B7858105) precursors, are present in a range of natural products with cytotoxic and other biological activities. nih.gov This underscores the importance of the nitro-substituted hydroxyaromatic core in medicinal chemistry.

| Compound Name | CAS Number | Molecular Formula | Use/Relevance |

| This compound | 31309-38-3 | C6H3N3O3 | Versatile synthetic building block. |

| 2-Hydroxynicotinonitrile (B16790) | Not specified | Not specified | Precursor for the synthesis of this compound. |

| 2-Aminopyridine | Not specified | Not specified | Starting material for a one-pot synthesis of 2-hydroxy-5-nitropyridine. google.com |

| 2-Chloro-5-nitropyridine | Not specified | Not specified | Intermediate for pharmaceuticals and agrochemicals. google.com |

| Pyronaridine | Not specified | Not specified | Antimalarial drug. google.com |

| Cyprodinil | Not specified | Not specified | Fungicide. google.com |

| 2-Hydroxy-5-nitropyridine | 5418-51-9 | C5H4N2O3 | Intermediate for medicinally relevant compounds. tcichemicals.comsigmaaldrich.com |

| 2-Hydroxy-5-nitronicotinic acid | 6854-07-5 | C6H4N2O5 | Related compound with potential synthetic utility. nih.govchemicalbook.com |

In Vitro Biological Activity Investigations of 2 Hydroxy 5 Nitronicotinonitrile

Enzyme Inhibition Profiles

The potential for 2-Hydroxy-5-nitronicotinonitrile to act as an enzyme inhibitor has been a primary focus of its biological evaluation. The electron-withdrawing properties of the nitro and cyano groups, combined with the electron-donating hydroxyl group, create a potential for diverse molecular interactions that could modulate enzyme activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity

Research has indicated that this compound has been investigated for its potential as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand DNA breaks. By inhibiting these enzymes, PARP inhibitors can lead to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during cell division. This mechanism is particularly effective in cancer cells with existing defects in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.

While this compound has been identified as a potential PARP inhibitor, specific quantitative data, such as IC50 values from enzymatic assays, are not detailed in the available research.

Screening for Other Enzyme Targets

The compound is noted for its general use in studies involving enzyme inhibition. However, comprehensive screening data against a wider panel of enzyme targets are not specified in the available literature.

Interaction with Biological Macromolecules

The ability of this compound to interact with biological macromolecules is fundamental to its mechanism of action. These interactions are thought to be driven by the specific functional groups on its pyridine (B92270) ring.

Investigation of Binding Mechanisms and Affinities

The proposed mechanism of action for this compound involves direct interaction with molecular targets. It is suggested that the hydroxyl and nitro groups are capable of forming hydrogen bonds and electrostatic interactions with the amino acid residues in the binding sites of enzymes and other protein receptors. These non-covalent interactions could potentially alter the conformation and function of the macromolecule, leading to inhibition or modulation of its biological activity. Specific biophysical studies detailing binding affinities, such as dissociation constants (Kd), have not been reported.

Identification of Potential Molecular Targets

Based on its activity profile, enzymes are considered a primary class of potential molecular targets for this compound. As noted, PARP is a significant potential target currently under investigation. Beyond this, the compound's ability to engage in hydrogen bonding and electrostatic interactions suggests that other enzymes or receptors could also serve as molecular targets, although these have not been specifically identified in the available research.

Cellular Growth Inhibition Studies in Preclinical Models

The potential antineoplastic properties of this compound have been assessed in cellular models. Research has shown that the compound exhibited significant inhibition of cell growth in a human lung adenocarcinoma cell line.

Interactive Data Table: Cellular Growth Inhibition

Quantitative data from cellular growth inhibition assays, such as GI50 (50% growth inhibition) values, for this compound against specific cell lines are not available in the provided search results. A study did report significant growth inhibition of human lung adenocarcinoma cells (NCI-H1373), but did not provide specific quantitative metrics.

| Cell Line | Cancer Type | Growth Inhibition Data |

| NCI-H1373 | Human Lung Adenocarcinoma | Significant inhibition reported |

Evaluation in Human Lung Adenocarcinoma Cells (NCI-H1373)

Research has shown that this compound is an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and programmed cell death. The compound's activity was assessed against the NCI-H1373 human lung adenocarcinoma cell line. Results indicated that the compound caused a significant reduction in cell growth, highlighting its potential as an agent for cancer research.

Table 1: In Vitro Activity in NCI-H1373 Cells

| Cell Line | Compound | Target | Observed Effect |

|---|

Exploration of Structure-Activity Relationships (SAR) for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For this compound, the specific arrangement of the hydroxyl, nitro, and cyano groups on the pyridine ring is crucial for its interactions with biological macromolecules.

Impact of Structural Modifications on Biological Potency

The biological potency of this compound is intrinsically linked to its functional groups. The electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO2) and cyano (-CN) groups create a specific electronic profile that governs its reactivity.

Table 2: Structural Features and Electronic Effects

| Position | Substituent | Electronic Effect |

|---|---|---|

| 2 | -OH (Hydroxyl) | Electron-donating |

| 3 | -CN (Cyano) | Electron-withdrawing |

Modifications to these groups would likely alter the compound's biological effects. For instance, reducing the nitro group to an amino group (-NH2) or oxidizing the hydroxyl group to a carbonyl group would change the molecule's ability to form hydrogen bonds and participate in electrostatic interactions, thereby affecting its potency as an enzyme inhibitor.

Proposed Molecular Mechanisms of Biological Action

The proposed mechanism of action for this compound centers on its ability to interact with specific molecular targets, such as enzymes, through non-covalent interactions.

Role of Hydroxyl and Nitro Groups in Molecular Interactions

The hydroxyl and nitro groups are key to the compound's biological activity. It is proposed that these functional groups are capable of forming hydrogen bonds and other electrostatic interactions with amino acid residues within the active site of target enzymes like PARP. These interactions can lead to the inhibition of the enzyme's normal function, thereby disrupting cellular processes such as DNA repair in cancer cells.

Hypothesis Generation for Further Mechanistic Elucidation

Based on its demonstrated activity as a PARP inhibitor, a primary hypothesis is that this compound binds to the nicotinamide-binding pocket of the PARP enzyme. The hydroxyl and nitro groups are hypothesized to be critical for this binding, potentially mimicking the interactions of the natural substrate.

To further elucidate this mechanism, several avenues of research are proposed:

Synthesis of Analogs: Creating derivatives of the compound where the hydroxyl and nitro groups are altered, replaced, or repositioned would help to confirm their role in binding and inhibition.

X-ray Co-crystallography: Obtaining a crystal structure of this compound bound to its target enzyme would provide direct evidence of the specific molecular interactions and binding orientation.

Computational Modeling: Molecular docking and simulation studies could further predict and analyze the binding interactions between the compound and its target, guiding the design of more potent analogs.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloro-2,4-dinitrobenzene |

| 1-hydroxybenzotriazole |

| 2-(1-hydroxy-benzotriazolyl) 5-nitro-pyridine |

| 2,4-dinitrobenzene |

| 2-chloro-5-nitropyridine |

| 2-hydroxynicotinonitrile (B16790) |

| Aniline |

| Cyclohexylamine |

Comparative Research and Analogous Compounds

Structural and Electronic Comparisons with Related Nitronicotinonitriles

The structure of 2-Hydroxy-5-nitronicotinonitrile features a pyridine (B92270) ring substituted with a hydroxyl (-OH) group at position 2, a cyano (-CN) group at position 3, and a nitro (-NO₂) group at position 5. This arrangement of an electron-donating group (-OH) and two powerful electron-withdrawing groups (-CN, -NO₂) creates a unique electronic distribution within the aromatic ring. The compound exists in equilibrium between its 2-hydroxy-pyridine form and its tautomeric 2-pyridone form, with the systematic IUPAC name being 5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile.

The electronic effects of the substituents are paramount to its chemistry. The hydroxyl group at the C2 position is electron-donating through resonance, while the cyano group at C3 and the nitro group at C5 are strongly electron-withdrawing through both inductive and resonance effects. This "push-pull" system significantly polarizes the molecule.

When compared to its structural isomers, such as 2-hydroxy-4-nitronicotinonitrile or 2-hydroxy-6-nitronicotinonitrile, the electronic landscape of the pyridine ring changes dramatically. The relative positions of the electron-donating and withdrawing groups alter the sites of highest and lowest electron density, which in turn affects their reactivity and molecular recognition by biological targets.

| 2-Hydroxy-6-nitronicotinonitrile | 2-OH, 3-CN, 6-NO₂ | The -NO₂ group is adjacent to the ring nitrogen, which significantly impacts the basicity and reactivity of the nitrogen atom. |

Differential Reactivity Profiles of Analogues

The specific substitution pattern of this compound governs its chemical reactivity, rendering it highly susceptible to certain transformations while being stable to others. The electron-poor nature of the pyridine ring, enhanced by the nitro and cyano groups, facilitates nucleophilic substitution reactions. Conversely, the electron-donating hydroxyl group can direct electrophilic attack.

Key reactions include:

Reduction: The nitro group at the C5 position can be chemically reduced to form 2-hydroxy-5-aminonicotinonitrile, a valuable synthetic intermediate.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Substitution: The hydroxyl group can undergo nucleophilic substitution.

The reactivity of its analogues differs based on the location of the nitro group. For instance, the position of the nitro group influences the acidity of the N-H proton in the pyridone tautomer and the susceptibility of different ring positions to nucleophilic attack. The unique placement in the 5-nitro isomer makes it a useful intermediate for synthesizing more complex heterocyclic structures.

Comparative Biological Activity Assessment with Similar Heterocycles

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of biologically active molecules and pharmaceuticals. researchgate.netderpharmachemica.comresearchgate.net Their structural diversity allows them to interact with a wide array of biological targets, including enzymes and receptors. ijrpr.commdpi.com

This compound has attracted attention for its potential biological activities, notably as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), which suggests significant anticancer potential. The mechanism is believed to involve hydrogen bonding and electrostatic interactions mediated by the hydroxyl and nitro functional groups with the target enzyme.

Nitro-containing compounds, in general, exhibit a broad spectrum of biological effects, including antibacterial, antineoplastic, and antiparasitic activities. nih.gov The nitro group is often crucial for the molecule's mechanism of action, sometimes requiring metabolic activation to exert its effect. nih.gov When compared to other heterocyclic cores, the nitropyridine scaffold of this compound offers a specific three-dimensional arrangement of functional groups that can be optimized for target binding. For example, while quinoline (B57606) and benzimidazole (B57391) derivatives are known for their wide-ranging biological activities, the specific electronic and structural features of this compound provide a distinct profile. derpharmachemica.comijrpr.com

Table 2: Comparative Biological Activities of Heterocyclic Scaffolds

| Heterocyclic Scaffold | Common Biological Activities | Example Compound(s) |

|---|---|---|

| Nitropyridine | Anticancer (PARP inhibition), Enzyme Inhibition. | This compound |

| Quinoline | Antimicrobial, Anticancer. ijrpr.comresearchgate.net | Nitroxoline |

| Benzimidazole | Antibacterial, Antifungal, Antiviral. derpharmachemica.com | Mebendazole |

| Pyrazole | Antimicrobial, Anticancer, Anti-inflammatory. researchgate.netijrpr.com | Celecoxib |

Uniqueness of this compound's Chemical and Biological Attributes

The uniqueness of this compound stems directly from the precise spatial and electronic interplay of its three substituents on the pyridine ring. While other nitronicotinonitrile isomers exist, the 5-nitro substitution pattern confers a particular set of properties.

Chemically, this specific arrangement results in a distinct reactivity profile, making it a valuable building block in organic synthesis for creating more elaborate molecules. Biologically, this same arrangement is responsible for its potent and specific activity as a PARP inhibitor. The combination of a hydrogen bond donor/acceptor (-OH group), a strong hydrogen bond acceptor (-NO₂ group), and a nitrile group within a rigid heterocyclic framework allows for highly specific interactions with biological macromolecules. This distinguishes it from other heterocyclic compounds that may have more general biological effects.

In essence, while it belongs to the broad class of biologically active heterocycles, its specific substitution pattern fine-tunes its properties, leading to a unique chemical and biological identity that is a subject of ongoing research.

Future Directions and Emerging Research Avenues for 2 Hydroxy 5 Nitronicotinonitrile

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of 2-Hydroxy-5-nitronicotinonitrile relies on the nitration of 2-hydroxynicotinonitrile (B16790) using a mixture of nitric and sulfuric acids. This method requires stringent temperature control (0–5°C) to prevent over-nitration and decomposition. While effective, future research is geared towards developing more efficient, safer, and environmentally benign synthetic routes in line with the principles of green chemistry.

A significant step forward has been the development of a one-pot synthesis method from 2-aminopyridine (B139424), which improves yield and reduces waste. Future research will likely focus on several key areas to further enhance synthetic efficiency and sustainability:

Catalytic Systems: Exploration of solid acid catalysts or milder nitrating agents could reduce the reliance on large quantities of strong acids, minimizing corrosive waste streams and improving safety.

Continuous Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters, especially for highly exothermic nitration reactions. This technology can enhance safety by minimizing the accumulation of energetic intermediates and can lead to higher throughput and more consistent product quality. tsijournals.com

Alternative Reaction Media: Investigating the use of greener solvents or even solvent-free reaction conditions could significantly reduce the environmental impact of the synthesis.

| Synthesis Improvement Strategy | Potential Advantages |

| Novel Catalytic Systems | Reduced acid waste, improved safety, higher selectivity. |

| Continuous Flow Reactors | Enhanced safety, better temperature control, increased throughput, consistent quality. |

| Green Solvents | Reduced environmental impact, lower toxicity, potential for easier product separation. |

| One-Pot Procedures | Increased efficiency, reduced waste, lower operational costs. |

Advanced Spectroscopic and Structural Elucidation Techniques

Thorough characterization is paramount to understanding the structure-property relationships of this compound. Standard techniques such as Infrared (IR) spectroscopy, which can confirm the presence of key functional groups like the nitrile (C≡N) stretch around 2240 cm⁻¹ and the asymmetric nitro (NO₂) stretch near 1520 cm⁻¹, and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used. However, emerging research will benefit from the application of more advanced techniques.

Solid-State NMR (ssNMR): Since the compound is a solid, ssNMR can provide detailed insights into its crystalline structure, polymorphism, and intermolecular interactions in the solid state, which are inaccessible through solution-state NMR. sigmaaldrich.comscbt.com

X-ray Crystallography and Hirshfeld Surface Analysis: Obtaining a single-crystal X-ray structure would provide definitive proof of its molecular geometry. This data enables Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within the crystal lattice, which is crucial for understanding its physical properties and crystal packing. tsijournals.combenicewiczgroup.com

Terahertz (THz) Spectroscopy: As an emerging technique, THz spectroscopy can probe low-frequency vibrational modes and intermolecular interactions. nih.gov This could reveal unique information about the collective molecular motions and phonon modes within the crystal structure, which are relevant to its material properties.

Expansion of Computational Modeling to Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in studying the tautomerism (the equilibrium between the 2-hydroxy and 2-oxo forms) and electronic properties of nitropyridine derivatives. cymitquimica.com DFT calculations can predict reactivity, map electron density, and determine frontier molecular orbital energies (HOMO-LUMO), offering insights into the molecule's chemical behavior.

The future of computational modeling for this compound lies in its application to more complex systems, moving beyond the isolated molecule:

Solvent Effects: Modeling the compound in various solvent environments using methods like the Polarizable Continuum Model (PCM) can provide a more accurate prediction of its behavior in solution, which is crucial for designing and optimizing reactions.

Interaction with Materials: For material science applications, computational models can simulate the interaction of this compound with polymer chains or other host matrices. Coarse-grained modeling techniques, such as Dissipative Particle Dynamics (DPD), can predict miscibility, encapsulation efficiency, and the distribution of the molecule within a larger system, guiding the design of new functional materials. capes.gov.brsigmaaldrich.com

Biological Systems: Simulating the docking of this compound into the active site of enzymes or receptors can help to predict potential biological targets and elucidate its mechanism of action at a molecular level.

Diversification of Synthetic Applications in Material Science and Agrochemicals

Currently, this compound is primarily utilized as a building block for more complex molecules, notably as a precursor in the synthesis of fungicides like cyprodinil (B131803) and in the production of dyes and pigments. A major avenue for future research is the diversification of its applications, particularly in material science and agrochemicals.

Functional Polymers: The presence of multiple reactive functional groups (hydroxyl, nitro, and nitrile) makes this compound a candidate for use as a monomer or a functional additive in polymer synthesis. Research could explore its incorporation into polymers to create materials with specific properties, such as thermal stability, conductivity, or nonlinear optical activity. For instance, pyridine-containing polymers have been investigated for applications in high-temperature polymer electrolyte membrane fuel cells and as ionically conducting materials. tsijournals.combenicewiczgroup.com A related compound, 2-adamantylamino-5-nitropyridine, has shown significant second-order nonlinear optical coefficients, suggesting that derivatives of this compound could be explored for similar applications. sigmaaldrich.com

Novel Agrochemicals: While its role as a fungicide precursor is known, its intrinsic biological activity and that of its simple derivatives are underexplored. Future agrochemical research could focus on synthesizing and screening a library of compounds derived from this compound to identify new herbicides or pesticides with novel modes of action.

| Potential Application Area | Research Focus | Rationale |

| Material Science | Development of functional polymers, nonlinear optical materials. | The compound's reactive functional groups and conjugated system offer potential for new material properties. tsijournals.comsigmaaldrich.com |

| Agrochemicals | Synthesis and screening of new derivatives for herbicidal/pesticidal activity. | The nitropyridine scaffold is present in various bioactive molecules, suggesting potential for new agrochemical discovery. |

In-depth Mechanistic Biological Studies and Target Validation

The biological activity of this compound is an area ripe for in-depth investigation. It is known that the molecule has the potential for enzyme inhibition through interactions like hydrogen bonding and electrostatic interactions mediated by its hydroxyl and nitro groups. However, specific biological targets have not been validated.

Future research should pivot towards detailed mechanistic studies:

Target Identification: High-throughput screening of the compound against various enzyme and receptor panels could identify specific biological targets. Based on the activity of analogous structures like 2-hydroxy-5-nitrobenzaldehyde, which was studied for its interaction with the rat hepatic glucose 6-phosphatase system, similar metabolic enzymes could be investigated as potential targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays are needed to elucidate the precise mechanism of inhibition or interaction. This includes determining binding kinetics, understanding the mode of inhibition (e.g., competitive, non-competitive), and identifying the specific amino acid residues involved in the interaction.

Lead Optimization in Drug Discovery: Should a promising biological activity be identified, the compound could serve as a starting point for a medicinal chemistry program. Synthetic modifications to the core structure could be guided by computational modeling and structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple intermediate into a cornerstone for new technologies and therapies.

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-hydroxy-5-nitronicotinonitrile while minimizing byproduct formation?

- Methodological Answer : Synthesis should focus on nitration and hydroxylation steps under controlled temperatures (e.g., 0–5°C for nitration to prevent over-nitration). Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Monitor intermediates via thin-layer chromatography (TLC) or HPLC. For hydroxylation, consider pH-dependent hydrolysis (pH 7–9) to avoid decomposition. Post-synthesis purification via recrystallization in ethanol/water mixtures can improve yield .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability testing should include accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Use UV-Vis spectroscopy to track absorbance changes at λmax (~300 nm, typical for nitropyridines). Store in amber vials under inert gas (argon/nitrogen) to mitigate photodegradation and oxidation. Decomposition products (e.g., CO, NOx) should be analyzed via gas chromatography-mass spectrometry (GC-MS) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions (e.g., nitration at C5, hydroxyl at C2). IR spectroscopy can validate functional groups (C≡N stretch ~2240 cm<sup>-1</sup>, NO2 asymmetric stretch ~1520 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. For purity, use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., C3-CN as an electrophilic center). Solvent effects can be modeled using the polarizable continuum model (PCM). Validate predictions with kinetic studies using substituents like amines or thiols, monitoring reaction rates via <sup>19</sup>F NMR if fluorinated analogs are used .

Q. What are the potential decomposition pathways of this compound under acidic or alkaline conditions?

- Methodological Answer : Perform pH-dependent stability assays (pH 2–12) with LC-MS to identify intermediates. Under acidic conditions, expect nitro group reduction to amine or hydroxylamine. In alkaline environments, hydrolysis of the nitrile to carboxylic acid may occur. Thermodynamic parameters (ΔH, ΔS) can be derived from Arrhenius plots of degradation rates at multiple temperatures .

Q. How can researchers address contradictions in reported toxicological data for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps. Cross-reference with structurally similar compounds (e.g., 2-chloro-5-nitropyridine, which shows respiratory irritation ). Use predictive tools like QSAR models to estimate acute toxicity (LD50) and prioritize in vivo testing if necessary .

Q. What experimental designs are recommended to study the ecological impact of this compound?

- Methodological Answer : Perform OECD 301 biodegradability tests with activated sludge. Assess aquatic toxicity using Daphnia magna (OECD 202) and algae (OECD 201). For persistence, measure half-life in soil/water systems via LC-MS/MS. Compare results with regulatory thresholds (e.g., REACH) to classify environmental hazards .

Tables for Key Data

| Property | Method | Observed Value | Reference |

|---|---|---|---|

| Decomposition Products | GC-MS | CO, CO2, NOx | |

| Acute Toxicity (Predicted) | QSAR Model | LD50 ~500 mg/kg | |

| λmax (UV-Vis) | Ethanol Solution | 298–305 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。